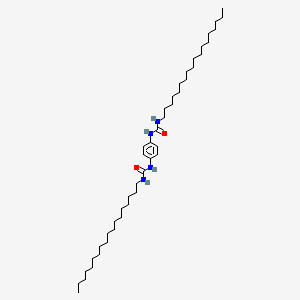![molecular formula C15H13N3O3 B14487114 Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- CAS No. 63585-44-4](/img/structure/B14487114.png)
Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- is an organic compound that belongs to the class of amides. It is a derivative of benzoic acid and is characterized by the presence of a benzene ring attached to an amide group. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- can be achieved through several methods. One common approach involves the condensation of benzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired benzamide derivative.
Another method involves the electrochemical synthesis of benzoin from benzaldehyde, followed by the amidation of benzoin to form benzamide. This process is carried out under mild conditions in an electrolysis cell, using room temperature ionic liquids as the solvent and supporting electrolyte system .
Industrial Production Methods
In industrial settings, the production of Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems allows for efficient and scalable production of the compound. Additionally, the implementation of green chemistry principles, such as the use of electrochemical methods, helps to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of primary or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amines. Substitution reactions can introduce functional groups such as halogens, nitro groups, or alkyl groups onto the benzene ring.
科学的研究の応用
Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of various derivatives.
Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain proteases or interact with signaling pathways involved in inflammation and cell proliferation .
類似化合物との比較
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used as a reference compound.
N-Phenylbenzamide: A derivative with a phenyl group attached to the nitrogen atom, similar in structure but with different properties.
N,N-Diphenylbenzamide: A compound with two phenyl groups attached to the nitrogen atom, exhibiting unique chemical behavior.
Uniqueness
Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- is unique due to its specific structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
63585-44-4 |
|---|---|
分子式 |
C15H13N3O3 |
分子量 |
283.28 g/mol |
IUPAC名 |
N-(phenylcarbamoylcarbamoyl)benzamide |
InChI |
InChI=1S/C15H13N3O3/c19-13(11-7-3-1-4-8-11)17-15(21)18-14(20)16-12-9-5-2-6-10-12/h1-10H,(H3,16,17,18,19,20,21) |
InChIキー |
OBVXXUUNPCYIKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Methoxy-5-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14487035.png)
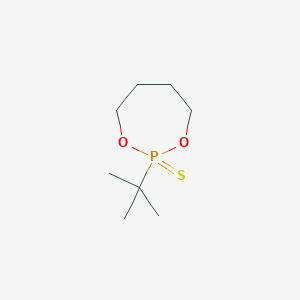
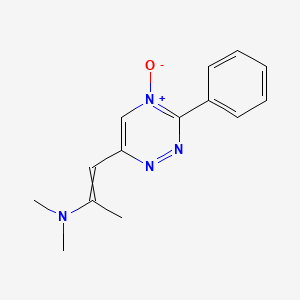
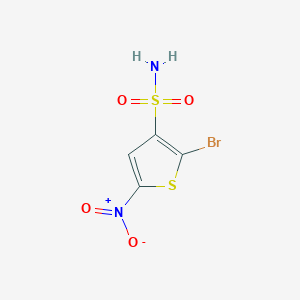

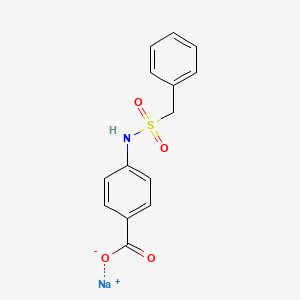
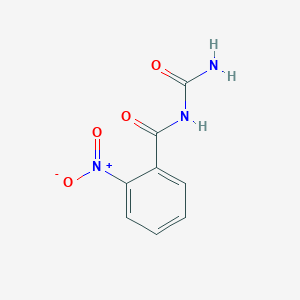
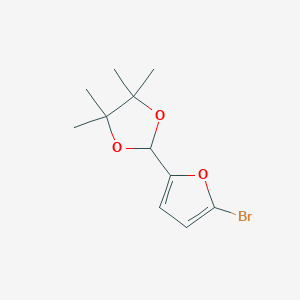
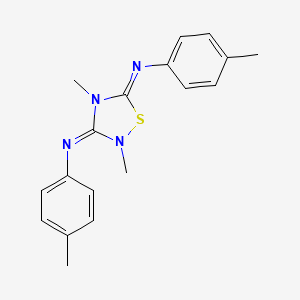

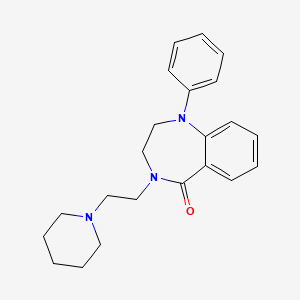
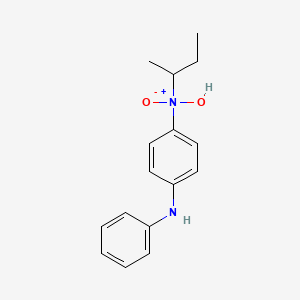
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)
